4-Methoxyphenylacetone is a natural product found in Clausena anisata, Clausena heptaphylla, and other organisms with data available.
4-Methoxyphenylacetone
CAS No.: 122-84-9
Cat. No.: VC20793001
Molecular Formula: C10H12O2
Molecular Weight: 164.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 122-84-9 |
|---|---|
| Molecular Formula | C10H12O2 |
| Molecular Weight | 164.20 g/mol |
| IUPAC Name | 1-(4-methoxyphenyl)propan-2-one |
| Standard InChI | InChI=1S/C10H12O2/c1-8(11)7-9-3-5-10(12-2)6-4-9/h3-6H,7H2,1-2H3 |
| Standard InChI Key | WFWKNGZODAOLEO-UHFFFAOYSA-N |
| SMILES | CC(=O)CC1=CC=C(C=C1)OC |
| Canonical SMILES | CC(=O)CC1=CC=C(C=C1)OC |
| Boiling Point | 145.00 °C. @ 25.00 mm Hg |
| Melting Point | 46 °C |
Introduction
Chemical Identity and Structure
4-Methoxyphenylacetone (CAS No. 122-84-9) is an aromatic ketone with the molecular formula C10H12O2 and a molecular weight of 164.2 g/mol . The compound consists of a benzene ring with a methoxy group in the para position and a propanone side chain. It is recognized by several synonyms including 1-(4-methoxyphenyl)-2-propanone, p-methoxybenzyl methyl ketone, and anisketone .
The systematic IUPAC name is 1-(4-methoxyphenyl)propan-2-one, and its structure can be represented by the SMILES notation: CC(=O)CC1=CC=C(C=C1)OC . The compound's chemical identity is further confirmed through its unique InChI Key: WFWKNGZODAOLEO-UHFFFAOYSA-N .
Physical and Chemical Properties
Physical State and Appearance
4-Methoxyphenylacetone typically appears as a clear light yellow to yellow-green liquid , though it can also exist as a white crystalline powder depending on its purity and preparation methods . The compound has a distinctive odor described as sweet fruity, creamy, spicy, green, anisic with balsamic, licorice, and fennel notes .
Key Physical Properties
The physical properties of 4-Methoxyphenylacetone are crucial for its identification, handling, and application in various processes. These properties are summarized in Table 1.
Table 1: Physical Properties of 4-Methoxyphenylacetone
Solubility Profile
4-Methoxyphenylacetone demonstrates differential solubility in various solvents, which is important for its purification and application in synthesis. The compound is insoluble in water but exhibits good solubility in organic solvents such as ethanol, ether, chloroform, and benzene . In methyl acetate, its solubility is reported as 50 mg/ml .
Chemical Reactivity
The presence of both aromatic and ketone functional groups provides 4-Methoxyphenylacetone with diverse reactivity patterns, making it a versatile compound in organic synthesis.
Reactive Methylene Group
4-Methoxyphenylacetone contains a reactive methylene group that undergoes reactions under acidic conditions. When treated with sulfuric acid and formic acid, it produces active methylene intermediates that can further react with aromatic amines to form N-aryl formamide analogs .
Esterification Reactions
The compound readily undergoes esterification with alcohols, particularly ethanol, under acid catalysis to yield 4-Methoxyphenylacetate . This reaction pathway is characteristic of ketones containing alpha-hydrogen atoms.
Reduction Reactions
Through catalytic hydrogenation processes, 4-Methoxyphenylacetone can be reduced to corresponding alcohol derivatives . The specific reaction conditions and catalysts determine the selectivity and yield of these transformations.
Electrophilic Addition Reactions
The reactivity of 4-Methoxyphenylacetone extends to electrophilic addition reactions with various reagents including halogenated hydrocarbons, acyl halides, and acid anhydrides . These reactions expand its utility in synthesizing functionalized derivatives.
Aromatic Exchange Reactions
4-Methoxyphenylacetone participates in ester exchange reactions with aromatic carboxylic acids to form new aromatic ketone analogs . This property enables the creation of structurally diverse compounds from a single starting material.
Synthesis Methods
Aldol Condensation Route
The most commonly documented synthesis route for 4-Methoxyphenylacetone involves an aldol condensation sequence starting from acetophenone. This multi-step process proceeds as follows:
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Formation of 2,4-Dimethoxyacetophenone through the reaction of acetophenone with methanol under sulfuric acid catalysis .
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Conversion to 2,4-Dimethoxyacetophenone hydroxyaldehyde by reacting the intermediate from step 1 with formaldehyde in the presence of sodium hydroxide .
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Production of 4-Methoxyphenylacetone by heating the hydroxyaldehyde intermediate in the presence of hydrochloric acid .
This synthetic approach leverages fundamental organic chemistry principles to achieve the desired structural features of the target compound.
Toxicological Information
The available toxicological data for 4-Methoxyphenylacetone indicates moderate acute toxicity:
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